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This guide provides a comparative analysis of key experiments from the laboratory of Dr. Eric

Verdin, a leading researcher in the fields of aging, metabolism, and HIV latency. Designed for

researchers, scientists, and drug development professionals, this document outlines the

methodologies and presents supporting experimental data from pivotal studies on NAD+

metabolism and HIV latency reversal. The aim is to facilitate the replication and extension of

these significant findings.

I. NAD+ Metabolism and Aging
Dr. Verdin's research has significantly advanced our understanding of the decline of

nicotinamide adenine dinucleotide (NAD+) during aging and its implications for age-related

diseases. A central focus has been the role of the NAD-consuming enzyme CD38.

Key Experiment: Role of CD38 in Age-Related NAD+
Decline
A landmark study from the Verdin lab identified chronic inflammation as a driver of NAD+

decline through the activation of CD38.[1][2] The research demonstrated that senescent cells,

which accumulate with age, secrete inflammatory signals (the senescence-associated

secretory phenotype or SASP) that induce macrophages to express high levels of CD38.[3][4]

This increase in CD38 activity leads to the degradation of NAD+.[1][3]
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Experimental Data Summary:

The following table summarizes key findings on the relationship between aging, CD38

expression, and NAD+ levels in mice.

Tissue Age Group
Change in
CD38
Expression

Change in
NAD+ Levels

Reference

Ovaries Old vs. Young 2-fold increase Decrease [5]

Adipose Tissue Old vs. Young
Significant

increase

Decrease

(maintained in

CD38 knockout

mice)

[6]

Liver Old vs. Young Upregulation

Decrease

(maintained in

CD38 knockout

mice)

[6]

Spleen Old vs. Young Upregulation

Decrease

(maintained in

CD38 knockout

mice)

[6]

Skeletal Muscle Old vs. Young Upregulation

Decrease

(maintained in

CD38 knockout

mice)

[6]

Experimental Protocol: Measurement of NAD+ Levels by Mass Spectrometry

This protocol provides a general framework for the quantification of NAD+ in biological

samples, based on established methods.[7][8][9][10] For precise replication, consulting the

supplementary materials of the original publications is recommended.

1. Sample Preparation:
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Excise tissues from young and aged mice and immediately snap-freeze in liquid nitrogen.
Store samples at -80°C until analysis.
For extraction, weigh the frozen tissue and homogenize in a cold extraction buffer (e.g., 80%
methanol or a solution of 40:40:20 methanol:acetonitrile:water with 0.1 M formic acid).[8]
Centrifuge the homogenate at high speed to pellet debris.
Collect the supernatant containing the NAD+ metabolites.

2. LC-MS/MS Analysis:

Use hydrophilic interaction chromatography (HILIC) to separate NAD+ from other
metabolites.[8]
Perform mass spectrometry in the positive multiple reaction monitoring mode to detect and
quantify NAD+.[10]
Generate a standard curve with known concentrations of NAD+ to accurately determine the
concentration in the samples.

Signaling Pathway: CD38-Mediated NAD+ Decline in Aging
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Caption: The signaling cascade linking aging to NAD+ decline.

II. HIV Latency and Reactivation
Dr. Verdin's laboratory has been instrumental in developing models to study HIV latency and in

exploring therapeutic strategies to "shock and kill" the latent viral reservoir. A key contribution is

the development of the dual-fluorescent HIV reporter virus, HIVGKO.[11][12][13]
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Key Experiment: Quantifying Latency Reversal with the
HIVGKO Reporter System
The HIVGKO reporter virus allows for the identification and purification of latently infected cells

without the need for reactivation.[11] This system has been used to quantify the efficacy of

various Latency Reversing Agents (LRAs). The virus contains two fluorescent reporters: mKO2,

expressed constitutively to mark all infected cells, and csGFP, expressed only upon activation

of the HIV-1 promoter (LTR).[13]

Experimental Data Summary:

The table below summarizes the reactivation of latent HIV in primary CD4+ T cells infected with

HIVGKO, as reported in Battivelli et al., 2018.[14][15]

Latency Reversing Agent (LRA) Fold Induction of HIV-1 mRNA (vs. DMSO)

JQ1 1.1

Panobinostat 5.6

Bryostatin-1 6.2

Bryostatin-1 + JQ1 8.0

Bryostatin-1 + Panobinostat 67.3

αCD3/CD28 11.3

Experimental Protocol: HIVGKO Latency Reversal Assay

This protocol is a summary of the method described by Battivelli and Verdin.[11] For detailed

instructions, refer to the original publication.

1. Infection of Primary CD4+ T Cells:

Isolate primary CD4+ T cells from healthy donors.
Activate the cells with αCD3/CD28 beads and IL-2.
Infect the activated cells with the HIVGKO reporter virus.
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2. Isolation of Latently Infected Cells:

Culture the infected cells for 5 days.
Use fluorescence-activated cell sorting (FACS) to isolate the latently infected population,
which is mKO2-positive and csGFP-negative.

3. LRA Treatment and Analysis:

Treat the sorted latent cells with various LRAs or combinations.
After a defined incubation period (e.g., 24 hours), harvest the cells.
Analyze the reactivation of HIV transcription by measuring the percentage of csGFP-positive
cells using flow cytometry or by quantifying HIV-1 mRNA levels using RT-qPCR.

Experimental Workflow: HIVGKO Latency Reversal Assay
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Caption: Workflow for assessing HIV latency reversal using HIVGKO.

III. Alternative Approaches and Comparative
Methodologies
While the Verdin lab has pioneered many techniques, it is important to consider alternative and

comparative methods to provide a comprehensive understanding.

Sirtuin and HDAC Activity Assays
Several methods exist to measure the activity of sirtuins and histone deacetylases (HDACs).

Commercially available kits often utilize a fluorogenic substrate where the removal of an acetyl

group by the enzyme leads to a fluorescent signal.[16][17] Another approach involves using

radiolabeled acetylated histones and measuring the release of radioactive acetate.[18] More

recent methods employ activity-based chemical probes that specifically target the active site of

sirtuins.[19]

Comparative Overview of HDAC/Sirtuin Activity Assays:

Assay Type Principle Advantages Disadvantages

Fluorogenic

Deacetylation of a

fluorophore-

conjugated substrate

releases a fluorescent

signal.

High-throughput,

commercially

available.

Potential for artifacts

from the fluorophore.

Radioactive

Measures the release

of radiolabeled acetyl

groups from a

substrate.

Highly sensitive.
Requires handling of

radioactive materials.

Activity-Based Probes

Chemical probes that

covalently bind to the

active enzyme.

High specificity, can

be used in complex

lysates.

May require more

specialized reagents

and expertise.
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In Vitro HIV Latency Models
The J-Lat cell lines, also developed in the Verdin lab, are a widely used model for HIV latency.

[20] These are Jurkat T cell clones that contain a latent, integrated HIV provirus with a GFP

reporter.[20] While a valuable tool, it's important to note that these are immortalized cell lines

and may not fully recapitulate the complexity of latency in primary cells. Other in vitro models

utilize replication-competent viruses in primary T cells, which more closely mimic the in vivo

situation but are more complex to work with.[21]

Comparison of In Vitro HIV Latency Models:

Model Description Advantages Disadvantages

J-Lat Cell Lines

Jurkat T cell clones

with a latent HIV-GFP

provirus.

Easy to culture and

use, reproducible.

Immortalized cell line,

may not reflect

primary cell latency.

HIVGKO in Primary

Cells

Dual-fluorescent

reporter virus used to

infect primary CD4+ T

cells.

More physiologically

relevant than cell

lines.

Requires primary

cells, more variability

between donors.

Replication-

Competent Virus

Models

Infection of primary

cells with wild-type

HIV in the presence of

antiretrovirals.

Closely mimics the in

vivo latent reservoir.

Technically

challenging, requires

stringent safety

protocols.

This guide provides a foundational overview for replicating and building upon the seminal work

of the Verdin laboratory. For detailed experimental conditions and further data, researchers are

encouraged to consult the original publications cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1173406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7696534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7696534/
https://www.researchgate.net/publication/277971298_Modeling_HIV-1_Latency_in_Primary_T_Cells_Using_a_Replication-Competent_Virus
https://www.benchchem.com/product/b1173406?utm_src=pdf-body
https://www.benchchem.com/product/b1173406?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. buckinstitute.org [buckinstitute.org]

2. worldatlarge.news [worldatlarge.news]

3. Senescent cells promote tissue NAD+ decline during ageing via the activation of CD38+
macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

4. biorxiv.org [biorxiv.org]

5. Buck Institute Study Shows Low NAD+ Drives Reproductive Aging and Hinders Fertility
[nad.com]

6. youtube.com [youtube.com]

7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-
performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide
(NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels:
Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-
Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T
Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

12. addgene.org [addgene.org]

13. HIV-1 Latency: Coloring hidden viruses | eLife [elifesciences.org]

14. Distinct chromatin functional states correlate with HIV latency reactivation in infected
primary CD4+ T cells | eLife [elifesciences.org]

15. escholarship.org [escholarship.org]

16. DSpace [open.bu.edu]

17. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine
dinucleotide: evaluating clinical parameters and pre-analytical factors for translational
research [frontiersin.org]

18. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency
Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene
Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Methods for studying human sirtuins with activity-based chemical probes - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.buckinstitute.org/news/chronic-inflammation-causes-a-reduction-in-nad/
https://www.worldatlarge.news/2020/12/14/inflammation-lowers-nad-two-linked-for-the-first-time/
https://pubmed.ncbi.nlm.nih.gov/33199924/
https://pubmed.ncbi.nlm.nih.gov/33199924/
https://www.biorxiv.org/content/10.1101/609438v2
https://www.nad.com/news/buck-institute-study-shows-low-nad-promotes-reproductive-aging-and-hinders-fertility
https://www.nad.com/news/buck-institute-study-shows-low-nad-promotes-reproductive-aging-and-hinders-fertility
https://www.youtube.com/watch?v=ochiepD7XiA
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3935825/
https://www.mdpi.com/1422-0067/22/19/10598
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6086385/
https://www.researchgate.net/publication/7205459_The_simultaneous_measurement_of_nicotinamide_adenine_dinucleotide_and_related_compounds_by_liquid_chromatographyelectrospray_ionization_tandem_mass_spectrometry
https://pubmed.ncbi.nlm.nih.gov/33644255/
https://pubmed.ncbi.nlm.nih.gov/33644255/
https://www.addgene.org/112234/
https://elifesciences.org/articles/37732
https://elifesciences.org/articles/34655
https://elifesciences.org/articles/34655
https://escholarship.org/content/qt1322z0tz/qt1322z0tz_noSplash_01733ec42a494f7392a719da7a81aa6b.pdf
https://open.bu.edu/items/32c81db9-4867-4e67-a7f4-92d1157d79ac
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2023.1278641/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2023.1278641/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2023.1278641/full
https://pubmed.ncbi.nlm.nih.gov/29298886/
https://pubmed.ncbi.nlm.nih.gov/29298886/
https://pubmed.ncbi.nlm.nih.gov/29298886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7027925/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Experimental Systems for Measuring HIV Latency and Reactivation - PMC
[pmc.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Replicating Key Verdin Experiments: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1173406#replicating-key-verdin-experiments-from-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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